molecular formula C23H18N2O3 B2474180 (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide CAS No. 358990-09-7

(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No. B2474180
CAS RN: 358990-09-7
M. Wt: 370.408
InChI Key: ZRYGMRNCICNSSC-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MP-10 is a member of the propenamide family and has been found to exhibit interesting biological properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been found to have a range of other biochemical and physiological effects. For example, studies have shown that (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, suggesting that it may have potential as an anti-inflammatory or antioxidant agent. Additionally, (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is relatively easy to synthesize and has good stability, making it a convenient compound to work with in the lab. However, one limitation of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are a number of future directions that could be pursued in the study of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide. One area of interest is the development of more potent and selective CDK4/6 inhibitors based on the structure of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide and its potential applications in other areas of research, such as inflammation and neurodegeneration. Finally, the development of more efficient and cost-effective synthesis methods for (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide could help to facilitate its use in a wider range of research applications.

Synthesis Methods

The synthesis of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide involves the condensation of 3-methoxybenzaldehyde and 3-phenoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to yield (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide in high yield and purity.

Scientific Research Applications

(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the most notable applications of (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide is in the field of cancer research. Studies have shown that (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide has been found to inhibit the growth of tumor cells in animal models, suggesting that it may have potential as a cancer treatment.

properties

IUPAC Name

(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-27-21-11-6-8-19(15-21)25-23(26)18(16-24)13-17-7-5-12-22(14-17)28-20-9-3-2-4-10-20/h2-15H,1H3,(H,25,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYGMRNCICNSSC-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(3-methoxyphenyl)-3-(3-phenoxyphenyl)prop-2-enamide

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